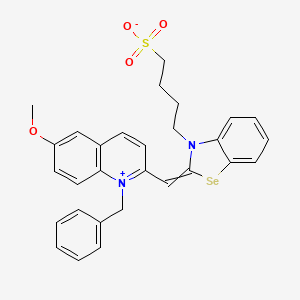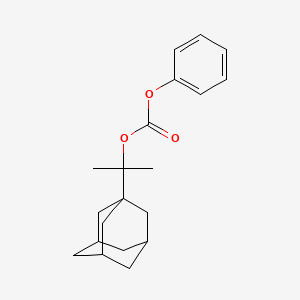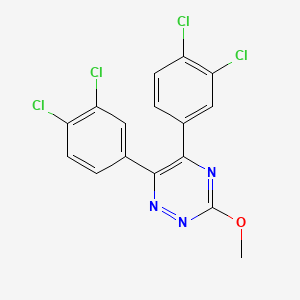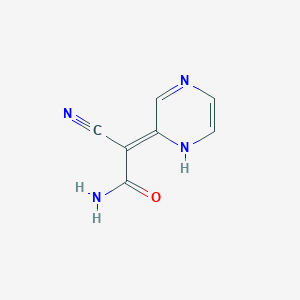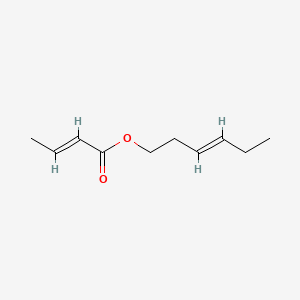
(E)-3-Hexenyl crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Hexenyl crotonate is an organic compound that belongs to the ester family. It is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry. The compound is derived from crotonic acid and (E)-3-hexenol, which are combined through an esterification reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-Hexenyl crotonate can be synthesized through the esterification of crotonic acid with (E)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Hexenyl crotonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidation of this compound can yield aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can result in the formation of different esters or acids, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Hexenyl crotonate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in plant-insect interactions, as it is a component of the volatile organic compounds emitted by plants.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the area of anti-inflammatory and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Wirkmechanismus
The mechanism of action of (E)-3-Hexenyl crotonate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing plant-insect interactions by attracting or repelling insects. The compound’s effects are mediated through its binding to olfactory receptors in insects, triggering a behavioral response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl crotonate: Another ester derived from crotonic acid, known for its fruity aroma.
Methyl crotonate: Similar in structure but with a methyl group instead of a hexenyl group.
Butyl crotonate: Contains a butyl group, also used in the flavor and fragrance industry.
Uniqueness
(E)-3-Hexenyl crotonate is unique due to its specific combination of a hexenyl group and crotonic acid, which imparts a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.
Eigenschaften
CAS-Nummer |
68938-58-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(E)-hex-3-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3/b6-5+,8-4+ |
InChI-Schlüssel |
KITGYVIOYOCIIE-PTFSRLPTSA-N |
Isomerische SMILES |
CC/C=C/CCOC(=O)/C=C/C |
Kanonische SMILES |
CCC=CCCOC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

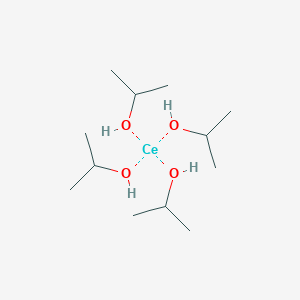
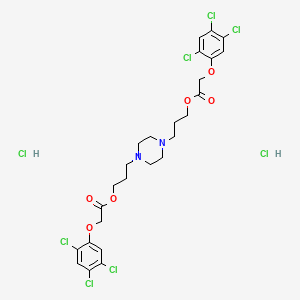
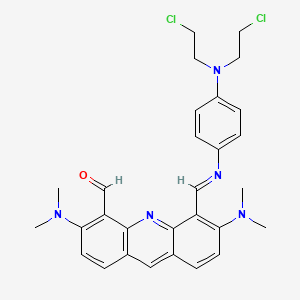

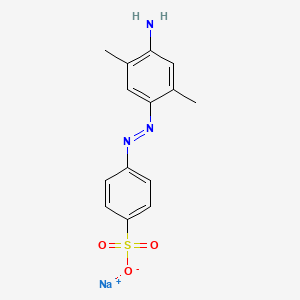
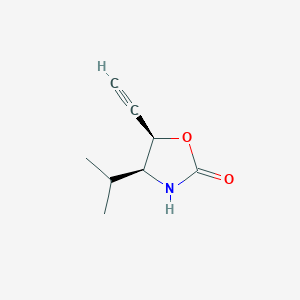
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
